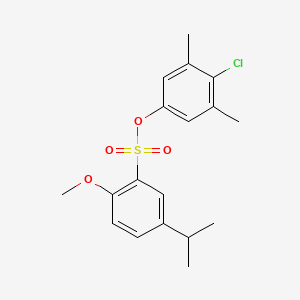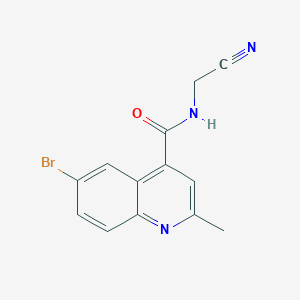
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied by researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in cancer progression and proliferation. It has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of cancer cell proliferation and induction of apoptosis. It has also been found to modulate the activity of certain enzymes and signaling pathways that are involved in cancer progression and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide in lab experiments include its potent anticancer and antimicrobial activity, as well as its ability to inhibit the activity of certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the research on 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide. One potential direction is to further investigate its mechanism of action and its potential applications in drug discovery. Another direction is to explore its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Moreover, studies can be carried out to determine its pharmacokinetics and pharmacodynamics in vivo, as well as its potential toxicity and side effects. Overall, the research on this compound holds great promise for the development of novel anticancer and antimicrobial agents.
Synthesemethoden
The synthesis of 6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide involves the reaction of 6-bromo-2-methylquinoline-4-carboxylic acid with cyanomethylamine hydrochloride in the presence of a coupling reagent. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria. Moreover, it has been found to inhibit the activity of certain enzymes, including topoisomerase II and tyrosine kinase, which are involved in cancer progression and proliferation.
Eigenschaften
IUPAC Name |
6-bromo-N-(cyanomethyl)-2-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-8-6-11(13(18)16-5-4-15)10-7-9(14)2-3-12(10)17-8/h2-3,6-7H,5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPZABHUOKFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one](/img/structure/B2812022.png)
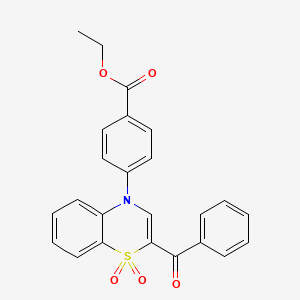
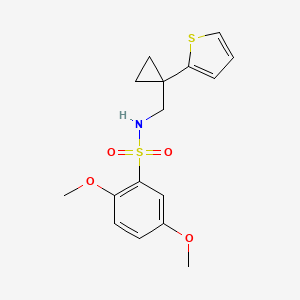
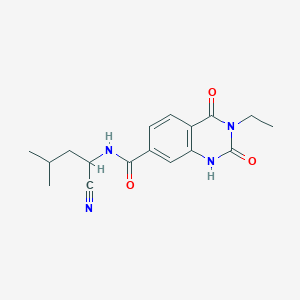
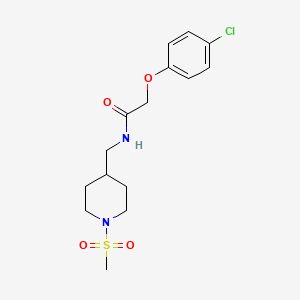

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
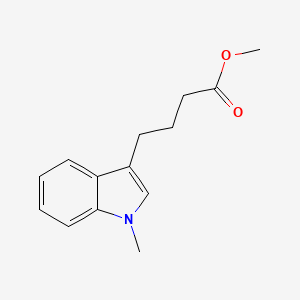
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)
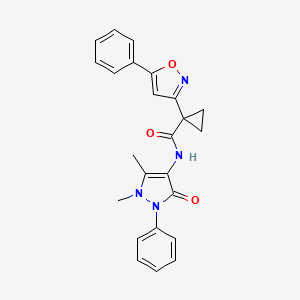
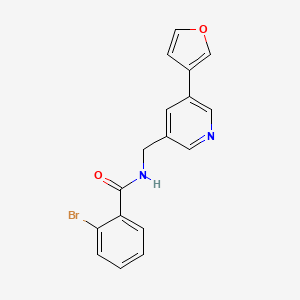
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
